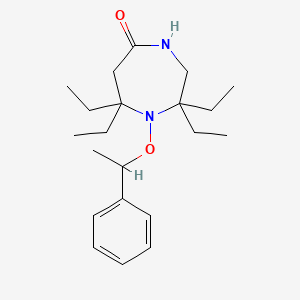
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- is a chemical compound with a complex structure that includes a diazepine ring.
Preparation Methods
The synthesis of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- involves several steps. One common method is the cyclocondensation reaction, which is used to form the diazepine ring. This reaction typically involves the use of cyanothioacetamide and other reagents under specific conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- include other diazepine derivatives such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
918544-37-3 |
|---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,2,7,7-tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one |
InChI |
InChI=1S/C21H34N2O2/c1-6-20(7-2)15-19(24)22-16-21(8-3,9-4)23(20)25-17(5)18-13-11-10-12-14-18/h10-14,17H,6-9,15-16H2,1-5H3,(H,22,24) |
InChI Key |
VGUVOBNZEFROEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NCC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















